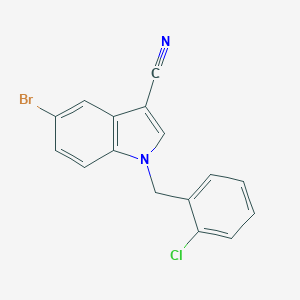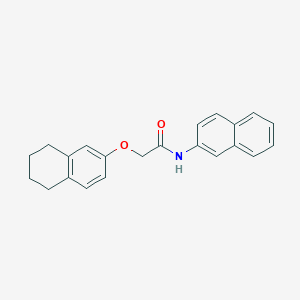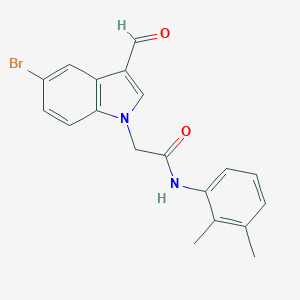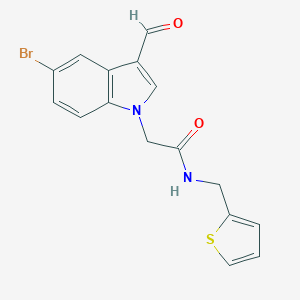![molecular formula C22H26N4O4 B297510 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide](/img/structure/B297510.png)
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide, also known as DABO, is a chemical compound that has been studied extensively for its scientific research applications. DABO is a hydrazone derivative that has been synthesized and used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide is not fully understood, but it is believed to inhibit the reverse transcriptase enzyme of retroviruses, which is essential for their replication. 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide has been shown to have antioxidant activity, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity. It has been shown to have a variety of potential therapeutic applications, making it a versatile compound for use in various research studies. However, 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide also has some limitations. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood. Additionally, 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide has not been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide. One area of research is the development of new antiviral drugs based on the structure of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide. Another area of research is the investigation of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide's potential use in cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide and its potential side effects and toxicity. Overall, 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide is a promising compound that has the potential to be developed into new therapeutic agents for the treatment of viral infections and cancer.
Métodos De Síntesis
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide can be synthesized through a multistep process that involves the reaction of 2-hydrazinobenzothiazole with 2-bromoacetophenone, followed by the reaction of the resulting product with 4-(2-formylphenoxy)-3,5-dimethylphenylboronic acid. The final product is obtained through the reaction of the intermediate product with isopropylamine and acetic anhydride. The synthesis of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide has been optimized to yield a high purity product that can be used in various research applications.
Aplicaciones Científicas De Investigación
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide has been used extensively in scientific research to investigate its potential therapeutic applications. It has been shown to have antiviral activity against HIV-1 and other retroviruses, making it a potential candidate for the development of new antiviral drugs. 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Nombre del producto |
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide |
|---|---|
Fórmula molecular |
C22H26N4O4 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
N//'-[(E)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-propan-2-yloxamide |
InChI |
InChI=1S/C22H26N4O4/c1-14(2)24-21(28)22(29)26-23-12-17-6-9-19(10-7-17)30-13-20(27)25-18-8-5-15(3)16(4)11-18/h5-12,14H,13H2,1-4H3,(H,24,28)(H,25,27)(H,26,29)/b23-12+ |
Clave InChI |
SHPPZJDQCJZWLF-FSJBWODESA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC(C)C)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC(C)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)
![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)

![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)


